6-Bromoquinazoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinazoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family . It has a molecular weight of 253.05 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 253.05 .
Applications De Recherche Scientifique
Photolabile Protecting Groups
One study introduces a novel photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, showcasing greater efficiency than existing groups and suitability for in vivo use due to its multiphoton-induced photolysis sensitivity, increased solubility, and low fluorescence, making it particularly useful for caging biological messengers (Fedoryak & Dore, 2002).
Antimicrobial Activity
Research on new quinazolinone derivatives, including those derived from bromoquinazolinones, has demonstrated significant antimicrobial activity. This work illustrates the potential of these compounds in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Antiviral and Cytotoxic Activities
Another study presents the synthesis of novel quinazolin-4(3H)-ones with notable antiviral activity against HIV, HSV, and vaccinia viruses, highlighting their potential in antiviral drug development. Notably, a specific compound showed distinct activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis Methodologies
Research focused on the synthesis methodologies of bromoquinazolinone derivatives underlines the versatility and utility of these compounds in creating pharmacologically relevant molecules. These methodologies enable the generation of compounds with potential anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Pharmacological Activities
The pharmacological importance of substituted 6-bromoquinazolinones is further supported by studies evaluating their anticancer properties against various cancer cell lines and their antimicrobial properties, indicating the breadth of potential therapeutic applications (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
Safety and Hazards
The safety information for 6-Bromoquinazoline-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin .
Mécanisme D'action
Target of Action
Quinazoline derivatives, which include 6-bromoquinazoline-2-carboxylic acid, have been found to exhibit a range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes .
Mode of Action
For instance, they can form covalent bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of pharmacological activities associated with quinazoline derivatives, it is likely that this compound affects multiple biochemical pathways . These could include pathways involved in cell proliferation (in the case of anti-cancer activity), bacterial growth (in the case of anti-microbial activity), neuronal signaling (in the case of anti-convulsant activity), and lipid metabolism (in the case of antihyperlipidaemia activity).
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . For instance, the presence of a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity of some quinazoline derivatives . This suggests that the carboxylic acid group in this compound may play a crucial role in its pharmacokinetic properties and bioavailability.
Result of Action
These could include alterations in cell proliferation, bacterial growth, neuronal signaling, and lipid metabolism, depending on the specific targets and pathways affected .
Action Environment
For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of quinazoline derivatives, is known to be influenced by various environmental factors . This suggests that similar factors could potentially influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
6-bromoquinazoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICAKWTWNVWSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1780754-88-2 |
Source
|
Record name | 6-bromoquinazoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.